molecular formula C10H13Cl2O3PS B3418761 (2,4-Dichloro-3,5,6-trideuteriophenoxy)-diethoxy-sulfanylidene-lambda5-phosphane CAS No. 1293994-85-0

(2,4-Dichloro-3,5,6-trideuteriophenoxy)-diethoxy-sulfanylidene-lambda5-phosphane

Cat. No.: B3418761
CAS No.: 1293994-85-0
M. Wt: 315.15 g/mol
InChI Key: WGOWCPGHOCIHBW-UHFFFAOYSA-N
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Description

(2,4-Dichloro-3,5,6-trideuteriophenoxy)-diethoxy-sulfanylidene-lambda5-phosphane is an organic compound with the molecular formula C10H13Cl2O3PS. This compound is notable for its unique structure, which includes deuterium atoms, making it a valuable subject in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-3,5,6-trideuteriophenoxy)-diethoxy-sulfanylidene-lambda5-phosphane typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenol and deuterated reagents to introduce the deuterium atoms.

    Reaction with Phosphorus Compounds: The phenol derivative is reacted with diethoxyphosphoryl chloride under controlled conditions to form the desired phosphane compound.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process would include:

    Bulk Handling of Reagents: Efficient handling and storage of starting materials and reagents.

    Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and reaction time to maximize yield.

    Purification and Quality Control: Employing advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-3,5,6-trideuteriophenoxy)-diethoxy-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: DDQ in an inert solvent like dichloromethane.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxidized phosphane derivatives.

    Reduction: Formation of reduced phosphane derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(2,4-Dichloro-3,5,6-trideuteriophenoxy)-diethoxy-sulfanylidene-lambda5-phosphane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stable isotope-labeled compound for tracing reaction pathways.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development and pharmacokinetics.

    Industry: Utilized in the development of advanced materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-3,5,6-trideuteriophenoxy)-diethoxy-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through:

    Binding to Active Sites: The compound binds to the active sites of enzymes, altering their activity.

    Pathway Modulation: It can modulate various biochemical pathways by influencing the activity of key enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure but lacking the deuterium and phosphane groups.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): An oxidizing agent with a similar dichloro structure but different functional groups.

Uniqueness

(2,4-Dichloro-3,5,6-trideuteriophenoxy)-diethoxy-sulfanylidene-lambda5-phosphane is unique due to the presence of deuterium atoms and the phosphane group, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry, particularly where stable isotope labeling is required.

Properties

IUPAC Name

(2,4-dichloro-3,5,6-trideuteriophenoxy)-diethoxy-sulfanylidene-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2O3PS/c1-3-13-16(17,14-4-2)15-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3/i5D,6D,7D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOWCPGHOCIHBW-CRSPMMAGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OP(=S)(OCC)OCC)Cl)[2H])Cl)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2O3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745987
Record name O-[2,4-Dichloro(~2~H_3_)phenyl] O,O-diethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293994-85-0
Record name O-[2,4-Dichloro(~2~H_3_)phenyl] O,O-diethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1293994-85-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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